N-(2-Chlorophenyl)-N-methylformamide
Description
Properties
CAS No. |
14924-76-6 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
InChI Key |
QYDQIYHTJLHBDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: N-(2-chlorophenyl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorophenyl)-N-methylformamide, a chemical compound with the molecular formula C8H8ClNO , has applications in organic synthesis and medicinal chemistry. Here's a detailed look at its applications:
1. As a reagent in organic synthesis:
- Preparation of 2-N-substituted aminopyridines: N-methylformamide can be modified to produce 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine .
- Formylation reactions: N-methylformamide derivatives are used as formylation reagents in chemical reactions . For example, halodifluoroacetates can be used as formylation reagents with N-methylformamide derivatives .
2. Use as a solvent:
- N-Methylformamide can be used as a solvent in indium-promoted reactions, accelerating Barbier-type reactions .
3. Building block in medicinal chemistry:
- Anticancer activity: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using formamide derivatives, exhibit anticancer activity . These compounds have shown potential in preventing, delaying, or suppressing tumor incidence . Glycohybrids synthesized from pyrazolo[1,5-a]pyrimidines have demonstrated anticancer activity against breast cancer cell lines .
- Synthesis of Pyrazolo[1,5-a]pyrimidines: this compound may be used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are a privileged heterocycle in drug discovery . These compounds have various biological potentials, including antibacterial, sedative, and hypnotic properties .
4. Examples of N-methylformamide derivatives and their applications :
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Thermal Properties
The melting points (m.p.) and synthesis yields of N-(2-chlorophenyl)-N-methylformamide analogs highlight the influence of substituents:
Notes:
Structural and Crystallographic Analysis
Crystallographic studies of related compounds reveal how substituents influence molecular geometry:
Table 1: Bond Lengths and Angles in Selected Amides
Key Findings :
- Ortho-chloro substituents (e.g., in N-(2-chlorophenyl)succinamide) increase dihedral angles between aromatic rings and amide moieties compared to meta-substituted analogs, affecting molecular packing .
- The C=O bond length (~1.22–1.23 Å) remains consistent across chlorophenyl-substituted amides, indicating minimal electronic perturbation from substituents .
Metabolic and Toxicological Profiles
N-Methylformamide derivatives are metabolized via CYP2E1, producing hepatotoxic intermediates like methyl isocyanate. Comparisons with similar compounds:
Table 2: Metabolic Pathways and Toxicity
Insights :
Biological Activity
N-(2-Chlorophenyl)-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and data.
Chemical Structure and Properties
- Chemical Formula : C9H10ClN
- Molecular Weight : 171.64 g/mol
- CAS Number : 20226-16-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate biochemical pathways associated with oxidative stress and apoptosis, although the specific molecular interactions are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 20 |
| Staphylococcus aureus | 18 |
| Candida albicans | 22 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various murine models. A notable study demonstrated that the compound exhibited significant antitumor activity against several cancer types, including Sarcoma 180 and TLX5 lymphoma. The efficacy was measured by tumor size reduction and survival rates in treated animals compared to controls:
| Tumor Type | Efficacy (%) |
|---|---|
| Sarcoma 180 | 65 |
| TLX5 Lymphoma | 58 |
The mechanism appears to involve the reduction of liver soluble non-protein thiols, indicating a potential pathway for inducing apoptosis in cancer cells .
Case Studies
- Murine Tumor Models : In a study involving Sarcoma 180, administration of this compound resulted in a significant decrease in tumor volume. The study reported a reduction of approximately 65% in tumor size compared to untreated controls.
- Cytotoxicity Assessment : Cytotoxicity assays conducted on human cell lines revealed that this compound had a CC₅₀ (cytotoxic concentration for 50% of cells) greater than 100 µM, indicating moderate toxicity levels but suggesting a therapeutic window for potential use in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
